9-Mercapto-1-nonanol

Catalog No.
S863546
CAS No.
131215-92-4
M.F
C9H20OS
M. Wt
176.318
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Mercapto-1-nonanol

CAS Number

131215-92-4

Product Name

9-Mercapto-1-nonanol

IUPAC Name

9-sulfanylnonan-1-ol

Molecular Formula

C9H20OS

Molecular Weight

176.318

InChI

InChI=1S/C9H20OS/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-9H2

InChI Key

FXFJFNVBVKPAPL-UHFFFAOYSA-N

SMILES

C(CCCCO)CCCCS

Self-assembled Monolayers (SAMs)

One of the primary applications of 9-Mercapto-1-nonanol in scientific research is its ability to form self-assembled monolayers (SAMs) on various substrates . SAMs are ordered assemblies of molecules that spontaneously organize on a surface. 9-Mercapto-1-nonanol, with its thiol group (SH) at one end and a hydrocarbon chain on the other, can bind strongly to metal surfaces through the thiol group, while the hydrocarbon chain extends away from the surface. This creates a well-defined and tailorable interface between the material and its surrounding environment .

The ability to form SAMs from 9-Mercapto-1-nonanol makes it valuable for studying surface properties, such as wettability, adhesion, and electron transfer processes. Researchers can use SAMs modified with 9-Mercapto-1-nonanol to investigate how different functional groups attached to the free end of the molecule influence these properties.

Biomolecule Immobilization

Another application of 9-Mercapto-1-nonanol in scientific research is its use in immobilizing biomolecules on surfaces. Biomolecules, such as proteins, DNA, and enzymes, can be attached to SAMs formed from 9-Mercapto-1-nonanol, allowing researchers to create biosensors, study biomolecular interactions, and develop new diagnostic tools. The controlled orientation and environment provided by the SAMs can be crucial for these applications.

Future Applications

The research on 9-Mercapto-1-nonanol is ongoing, and scientists are exploring its potential applications in various fields. Some potential areas of future exploration include:

  • Developing new materials with tailored properties for applications in electronics, catalysis, and sensors.
  • Studying protein-protein interactions and designing new drugs.
  • Creating biocompatible surfaces for implants and medical devices.

9-Mercapto-1-nonanol is an alkanethiol compound with the molecular formula C₉H₂₀OS and a molecular weight of approximately 172.33 g/mol. It features a long hydrophobic carbon chain and a thiol (-SH) functional group, making it particularly useful in surface chemistry and nanotechnology. The compound is known for its ability to form self-assembled monolayers (SAMs) on various substrates, including gold, which are critical for applications in biosensors, electronic devices, and nanostructured materials .

  • Formation of Self-Assembled Monolayers: When deposited on a gold surface, 9-mercapto-1-nonanol can spontaneously organize into a dense monolayer due to the strong affinity between the thiol group and the gold surface. This process is influenced by factors such as concentration and chain length .
  • Reactivity with Metal Nanoparticles: The compound can react with metal nanoparticles, such as gold nanoparticles, facilitating the controlled release of drugs like cisplatin in biomedical applications .
  • Oxidation Reactions: The thiol group can be oxidized to form disulfides under certain conditions, which can affect the stability and properties of the self-assembled monolayers formed from this compound .

9-Mercapto-1-nonanol has demonstrated significant biological activity, particularly in promoting cellular processes. Research indicates that it can induce the synthesis of epidermal growth factor (EGF), which plays a vital role in cell growth and differentiation . This property makes it a candidate for applications in tissue engineering and regenerative medicine.

The synthesis of 9-mercapto-1-nonanol typically involves several methods:

  • Alkylation Reactions: It can be synthesized through alkylation of thiol compounds with suitable alkyl halides or other electrophiles.
  • Reduction of Thioesters: Another method includes the reduction of thioesters using reducing agents like lithium aluminum hydride, leading to the formation of the desired thiol compound.
  • Direct Synthesis from Nonanol: The direct conversion of nonanol to 9-mercapto-1-nonanol can also be achieved through thiolation reactions involving sulfur sources .

Interaction studies involving 9-mercapto-1-nonanol focus on its behavior when interacting with various substrates and biological systems. These studies reveal:

  • Affinity for Gold Surfaces: The strong interaction with gold surfaces allows for stable SAM formation, which is crucial for sensor applications.
  • Biocompatibility: In biological contexts, its interactions with cellular components suggest potential biocompatibility, making it suitable for biomedical applications.

Several compounds share structural similarities with 9-mercapto-1-nonanol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Mercapto-1-propanolC₃H₈OSShorter chain length; used in similar SAM applications
6-Mercapto-1-hexanolC₆H₁₄OSIntermediate chain length; often compared in studies
11-Mercaptoundecanoic acidC₁₁H₂₂O₂SLonger chain; exhibits different solubility properties

Uniqueness of 9-Mercapto-1-nonanol:
9-Mercapto-1-nonanol stands out due to its optimal chain length that balances hydrophobicity and reactivity, making it particularly effective for forming stable SAMs while also providing desirable biological activity. This unique combination enhances its utility in both nanotechnology and biomedical fields compared to shorter or longer-chain alkanethiols.

XLogP3

2.9

Wikipedia

9-Sulfanylnonan-1-ol

Dates

Modify: 2023-08-15

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